(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol
Overview
Description
(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a hydroxyl group attached to a three-carbon chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.
Grignard Reaction: The precursor undergoes a Grignard reaction with a chloromagnesium reagent to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by advanced chiral resolution methods such as chromatography or crystallization. The process is optimized for high yield and purity to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Scientific Research Applications
(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol exerts its effects is primarily through its interactions with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-3-chloro-1-(4-fluorophenyl)ethanol
- (1S)-3-chloro-1-(4-fluorophenyl)butan-1-ol
- (1S)-3-chloro-1-(4-fluorophenyl)pentan-1-ol
Uniqueness
Compared to similar compounds, (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol is unique due to its specific three-carbon chain length and the presence of both chlorine and fluorine atoms
Properties
IUPAC Name |
(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPYILQJAINSJ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCCl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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